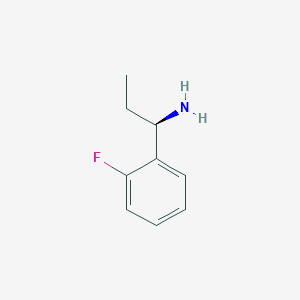

(R)-1-(2-Fluorophenyl)propan-1-amine

Description

Significance of Chirality in Amine Synthesis and Applications

Chirality, a geometric property where a molecule is non-superimposable on its mirror image, is fundamental to the chemistry of life. openaccessgovernment.org The two mirror-image forms of a chiral molecule are known as enantiomers. In biological systems, such as the human body, molecular interactions are highly specific, akin to a lock and key. Cellular receptors, proteins, and nucleic acids are themselves chiral, meaning they interact differently with each enantiomer of a chiral drug. openaccessgovernment.org

This specificity has profound consequences in pharmacology. Often, only one enantiomer of a drug molecule is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, cause harmful side effects. openaccessgovernment.org A well-known historical example is Thalidomide, which was prescribed as a mixture of enantiomers. One enantiomer had the intended sedative effects, whereas the other was found to be highly teratogenic. openaccessgovernment.org Consequently, the ability to produce bioactive compounds as single, pure enantiomers is of utmost importance in the pharmaceutical industry.

α-Chiral amines, where the amine group is attached to a chiral carbon atom, are core structural components in a vast number of pharmaceuticals. openaccessgovernment.org It is estimated that approximately 40% of chiral drugs on the market contain a chiral amine moiety. openaccessgovernment.orgacs.org The stereoselective synthesis of these amines is a critical area of organic chemistry, with significant research dedicated to developing efficient, atom-economical, and environmentally friendly methods. researchgate.net Traditional chemical routes can be lengthy and produce significant waste, often yielding mixtures of enantiomers that require additional purification steps. openaccessgovernment.org Modern strategies, such as asymmetric hydrogenation and reductive amination using chiral catalysts, aim to overcome these challenges and provide direct access to enantiomerically pure amines. acs.orgresearchgate.net

Role of Fluorine in Modulating Chemical and Stereochemical Properties of Amines

The incorporation of fluorine into organic molecules, particularly those with biological applications, is a widely used strategy in medicinal chemistry. researchgate.net Fluorine is the most electronegative element and has a van der Waals radius similar to that of a hydrogen atom. researchgate.net This unique combination allows fluorine to be introduced into a molecule without significantly increasing its size, yet it can cause substantial changes in the molecule's physical, chemical, and biological properties. researchgate.netalfa-chemistry.com

When introduced into an amine-containing molecule, fluorine can have several beneficial effects:

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, which can enhance a molecule's resistance to metabolic degradation by enzymes in the body. researchgate.netalfa-chemistry.com

Basicity (pKa): The strong electron-withdrawing nature of fluorine decreases the basicity of the nearby amine group. This alteration in pKa can improve a drug's bioavailability and pharmacokinetic profile. alfa-chemistry.comnih.gov

Binding Affinity: Fluorine can participate in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets like proteins, potentially increasing the binding affinity and potency of a drug. researchgate.netresearchgate.net

Membrane Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which may enhance its ability to pass through cell membranes. acs.orgnih.gov

Therefore, fluorinated chiral amines are highly sought-after building blocks in drug discovery, as they combine the biological specificity of a chiral center with the advantageous physicochemical properties imparted by fluorine. nih.gov

Overview of Current Research Trends for Chiral Fluoroarylamines

The synthesis of chiral fluoroarylamines is an active and evolving area of research, driven by the high demand for these compounds in various industries. nih.gov Current trends focus on developing novel, highly selective, and sustainable synthetic methodologies.

One major trend is the advancement in asymmetric catalysis. Researchers are designing new chiral catalysts, including both transition-metal complexes and organocatalysts, to achieve higher enantioselectivity in the synthesis of fluorinated amines. researchgate.netchiralpedia.com Asymmetric hydrogenation of prochiral imines remains a direct and efficient method for producing α-chiral amines. acs.org Recent progress has expanded the scope of substrates and improved the efficiency of these reactions.

Another key area of innovation is the development of new fluorination strategies. This includes the creation of novel reagents and methods for introducing fluorine atoms into molecules with high precision and stereocontrol. nih.govorganic-chemistry.org For instance, methods for the fluoroamination of alkenes allow for the simultaneous introduction of both fluorine and nitrogen-containing groups in a single step. alfa-chemistry.com The stereoselective synthesis of fluorinated amines using N-tert-butylsulfinyl imines has also gained significant attention due to its high stereoselectivity and broad applicability. nih.gov

Furthermore, there is a growing interest in biocatalysis. The use of enzymes, such as transaminases, offers an environmentally friendly and highly selective alternative to traditional chemical methods for producing enantiopure chiral amines from prochiral ketones. google.comrsc.org Research in this field aims to discover and engineer enzymes with improved stability, substrate scope, and catalytic efficiency for the synthesis of complex chiral fluoroarylamines. researchgate.net The development of chiral inorganic nanomaterials for enantioselective catalysis also represents an emerging and innovative research frontier. nih.gov

Structure

3D Structure

Properties

CAS No. |

1168139-58-9 |

|---|---|

Molecular Formula |

C9H12FN |

Molecular Weight |

153.20 g/mol |

IUPAC Name |

(1R)-1-(2-fluorophenyl)propan-1-amine |

InChI |

InChI=1S/C9H12FN/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9H,2,11H2,1H3/t9-/m1/s1 |

InChI Key |

CQTLDYYIWIOAAV-SECBINFHSA-N |

Isomeric SMILES |

CC[C@H](C1=CC=CC=C1F)N |

Canonical SMILES |

CCC(C1=CC=CC=C1F)N |

Origin of Product |

United States |

Synthetic Methodologies for R 1 2 Fluorophenyl Propan 1 Amine

Asymmetric Synthesis Approaches

The asymmetric synthesis of (R)-1-(2-Fluorophenyl)propan-1-amine relies on the creation of a single enantiomer from a prochiral precursor, typically 2'-fluoropropiophenone (B119759) or its corresponding imine. The primary strategies employed involve the use of chiral catalysts or reagents to control the stereochemical outcome of the reaction.

Catalytic Asymmetric Reductions

Catalytic asymmetric reduction is a powerful and atom-economical method for the synthesis of chiral amines. This approach utilizes a small amount of a chiral catalyst to transfer hydrogen from a hydrogen source to an imine substrate with high enantioselectivity.

The asymmetric hydrogenation of the imine derived from 2'-fluoropropiophenone is a direct route to this compound. This transformation is typically catalyzed by transition metal complexes containing chiral ligands. Ruthenium and Palladium-based catalysts have shown considerable success in the asymmetric hydrogenation of imines and ketones. researchgate.netrsc.orgrsc.orgrsc.orgamanote.com

For the synthesis of the target compound, a suitable N-substituted imine of 2'-fluoropropiophenone would be prepared and then subjected to hydrogenation. The choice of the metal precursor, chiral ligand, and reaction conditions is crucial for achieving high conversion and enantioselectivity. For instance, catalyst systems like those derived from RuBr2[(S,S)-xyl-skewphos][(S,S)-dpen] have demonstrated high reactivity and enantioselectivity in the hydrogenation of N-arylimines. researchgate.net Similarly, palladium complexes with chiral bisphosphine ligands, such as BINAP, in fluorinated alcohols have been effective for the asymmetric hydrogenation of fluorinated iminoesters, suggesting their potential applicability to fluorinated ketimines. nih.gov

| Catalyst System | Substrate | Solvent | H2 Pressure | Temp. (°C) | ee (%) |

| RuBr2[(S,S)-xyl-skewphos][(S,S)-dpen]/t-BuOK | N-(2-methoxyphenyl)imine of acetophenone | Toluene | 50 atm | 40 | 99 (R) |

| Pd(OCOCF3)2/(R)-BINAP | Ethyl 3,3,3-trifluoro-2-iminopropanoate | TFE | 100 atm | rt | 91 |

Table 1: Examples of Catalyst Systems for Asymmetric Hydrogenation of Imines and Related Compounds.

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. matthey.com Enzymes such as reductive aminases (RedAms) and imine reductases (IREDs) can catalyze the asymmetric reductive amination of a ketone with an amine donor, or the asymmetric reduction of a pre-formed imine. nih.govallfordrugs.comnih.govdiva-portal.orgresearchgate.netrsc.org

| Enzyme Type | Substrate | Amine Donor | Cofactor Regeneration | Product | ee (%) |

| Imine Reductase (IRED) | 1-Indanone | Propargylamine | GDH/Glucose | (R)-N-Propargyl-1-aminoindan | up to 90 |

| ω-Transaminase | Acetophenone | Isopropylamine | - | (S)-1-Phenylethylamine | >99 |

Table 2: Examples of Biocatalytic Reductive Amination.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliary-mediated synthesis is a classical and reliable method for controlling stereochemistry. A chiral auxiliary is temporarily attached to the substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product.

The use of N-tert-butanesulfinamide as a chiral auxiliary is a well-established and versatile method for the asymmetric synthesis of a wide range of chiral amines. beilstein-journals.orgresearchgate.netnuph.edu.ua The synthesis of this compound via this route involves three key steps:

Condensation: 2'-fluoropropiophenone is condensed with (R)-N-tert-butanesulfinamide to form the corresponding N-tert-butylsulfinyl imine.

Diastereoselective Reduction: The C=N bond of the sulfinyl imine is reduced using a hydride source. The stereochemical outcome of this reduction is highly dependent on the reducing agent. For example, reduction with NaBH4 typically yields one diastereomer, while using a bulkier reducing agent like L-Selectride can favor the formation of the opposite diastereomer. nih.gov This allows for access to either enantiomer of the final amine product from the same imine precursor.

Cleavage of the Auxiliary: The N-tert-butylsulfinyl group is readily removed under acidic conditions to afford the free chiral amine. beilstein-journals.org

| Imine Substrate | Reducing Agent | Solvent | Diastereomeric Ratio (dr) |

| N-tert-butylsulfinyl imine of acetophenone | NaBH4 | THF | 95:5 |

| N-tert-butylsulfinyl imine of acetophenone | L-Selectride | THF | 5:95 |

Table 3: Diastereoselective Reduction of a Model N-tert-Butylsulfinyl Imine.

Organocatalytic Asymmetric Syntheses

Organocatalysis, the use of small chiral organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. rsc.orgnih.gov For the synthesis of chiral amines, organocatalytic approaches such as asymmetric transfer hydrogenation of imines or asymmetric Michael additions can be employed. rsc.org

A potential organocatalytic route to this compound involves the asymmetric reduction of the imine derived from 2'-fluoropropiophenone. This can be achieved using a chiral phosphoric acid catalyst in combination with a hydride source like a Hantzsch ester or a benzothiazoline. nih.gov This method has been successfully applied to the reduction of fluorinated ketimines, affording chiral fluorinated propargylamines in high yields and excellent enantioselectivities. nih.gov

Another indirect organocatalytic approach is the asymmetric Michael addition of a nucleophile to a nitroalkene, which can then be converted to the target amine. For instance, the Michael addition of aldehydes or ketones to β-nitrostyrene derivatives, catalyzed by chiral primary amine-thioureas or prolinamides, can generate precursors to β-aryl amines with high enantioselectivity. nih.govmdpi.commdpi.comrsc.org

| Catalyst | Substrate | Hydride Source | Product | ee (%) |

| Chiral Phosphoric Acid | Trifluoromethyl alkynyl ketimine | Benzothiazoline | Chiral trifluoromethyl propargylamine | up to 99 |

| Adamantoyl L-prolinamide | Ketone + Nitroalkene | - | Michael Adduct | up to 99 |

Table 4: Examples of Organocatalytic Asymmetric Syntheses Relevant to Chiral Amine Production.

Transition Metal-Catalyzed Asymmetric Syntheses

Transition metal catalysis offers a powerful toolkit for the enantioselective synthesis of chiral amines, characterized by high efficiency and selectivity.

Chiral hypervalent iodine compounds have emerged as mild and environmentally benign reagents and catalysts for a variety of asymmetric transformations. nih.gov While direct catalytic asymmetric amination of a C-H bond adjacent to the fluorophenyl ring is a challenging but attractive possibility, a more established approach involves the functionalization of alkenes. rsc.org For instance, an intermolecular olefin aminooxygenation can be achieved using chiral hypervalent iodine catalysis. In this process, both an oxygen and a nitrogen functionality are introduced across a double bond with high enantioselectivity. nih.govacs.org This methodology could be applied to a suitably substituted alkene precursor to install the amine group stereoselectively.

| Alkene Substrate | Nitrogen Source | Chiral Catalyst | Yield | Enantiomeric Ratio |

| Styrene | Benzamide | Chiral Iodoarene | 60% | 93:7 |

| 4-Methylstyrene | Acetamide | Chiral Spirobiindane Diiodide | 75% | 90:10 |

This table showcases the utility of chiral hypervalent iodine catalysts in the asymmetric aminooxygenation of alkenes, a potential route to chiral amino alcohols that can be precursors to chiral amines. nih.gov

Palladium catalysis is particularly prominent in the synthesis of chiral amines. Asymmetric carboamination of alkenes is a powerful method for the construction of chiral nitrogen-containing heterocycles and acyclic amines. nih.govnih.gov In a potential synthesis of this compound, an intermolecular carboamination of a suitable alkene with an amine source and a 2-fluorophenyl electrophile could be envisioned, using a chiral palladium catalyst to control the stereochemistry.

Another relevant palladium-catalyzed transformation is the asymmetric synthesis of allylic fluorides, which can serve as precursors to chiral amines. ucla.edu While not a direct synthesis of the target amine, this highlights the capability of palladium catalysis in constructing chiral C-F and C-N bonds.

Stereoselective Transformations from Chiral Fluorinated Substrates

An alternative and often highly effective strategy for the synthesis of enantiomerically pure compounds is to start with a readily available chiral fluorinated substrate and perform stereoselective transformations.

One such approach involves the highly regio- and stereoselective fluorination of chiral enamides. nih.gov In this method, a chiral auxiliary directs the facial-selective delivery of an electrophilic fluorine source to the enamide double bond. The resulting β-fluoro-iminium intermediate can be trapped and further manipulated to yield chiral α-fluoro-imides, which are versatile precursors to other chiral fluorinated compounds, including amines. nih.gov

| Chiral Enamide Substrate | Fluorinating Agent | Diastereomeric Ratio | Yield |

| (S)-4-benzyl-3-((E)-1-phenylprop-1-en-1-yl)oxazolidin-2-one | Selectfluor™ | >95:5 | 85% |

| (S)-4-isopropyl-3-((E)-1-phenylprop-1-en-1-yl)oxazolidin-2-one | N-Fluoro-benzenesulfonimide (NFSI) | >95:5 | 82% |

This table illustrates the high diastereoselectivity achievable in the fluorination of chiral enamides, providing a route to chiral fluorinated building blocks. nih.gov

Furthermore, the stereoselective addition of nucleophiles to fluorinated N-tert-butylsulfinyl imines is a well-established and reliable method for the synthesis of a wide range of fluorinated chiral amines with high stereocontrol. nih.gov

Chiral Resolution Techniques

When a racemic mixture of 1-(2-Fluorophenyl)propan-1-amine is synthesized, chiral resolution is required to isolate the desired (R)-enantiomer.

Classical resolution via diastereomeric salt formation is a widely used and robust method. onyxipca.com This involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid such as tartaric acid, mandelic acid, or camphorsulfonic acid, to form a pair of diastereomeric salts. onyxipca.com These diastereomers often exhibit different solubilities in a given solvent, allowing for their separation by fractional crystallization. Once separated, the desired diastereomeric salt is treated with a base to liberate the enantiomerically pure amine.

Enzymatic kinetic resolution offers a highly selective alternative. mdpi.comresearchgate.net Lipases are commonly employed to selectively acylate one enantiomer of the racemic amine, leaving the other enantiomer unreacted. mdpi.com The resulting acylated amine and the unreacted amine can then be separated. Transaminases can also be used in a kinetic resolution process or in a dynamic kinetic resolution to convert a prochiral ketone into a single enantiomer of the amine. researchgate.netgoogle.com

| Resolving Agent/Enzyme | Method | Outcome |

| (+)-Tartaric acid | Diastereomeric salt crystallization | Separation of (R) and (S) enantiomers |

| Candida antarctica lipase (B570770) B (CALB) | Enantioselective acylation | (S)-amide and unreacted (R)-amine |

| ω-Transaminase | Kinetic resolution of racemic amine | (S)-ketone and unreacted (R)-amine |

This table provides an overview of common chiral resolution techniques applicable to the separation of enantiomers of 1-(2-Fluorophenyl)propan-1-amine.

Classical Resolution Methods (e.g., Diastereomeric Salt Formation)

Classical resolution is a foundational technique for separating enantiomers. wikipedia.org This method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. wikipedia.orgmdpi.com These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. wikipedia.orgmdpi.com

For the resolution of a primary amine like 1-(2-Fluorophenyl)propan-1-amine, a common choice for a resolving agent would be an enantiomerically pure chiral acid such as (+)-tartaric acid or (-)-mandelic acid. onyxipca.comrsc.org The reaction between the racemic amine and the chiral acid results in the formation of two diastereomeric salts: (R-amine)-(+)-acid and (S-amine)-(+)-acid. Due to their different spatial arrangements, these salts exhibit distinct solubilities in a given solvent.

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type |

| (+)-Tartaric Acid | Acid |

| (-)-Mandelic Acid | Acid |

| (+)-Camphor-10-sulfonic acid | Acid |

| (-)-Dibenzoyltartaric Acid | Acid |

Chromatographic Chiral Separations

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), offer a powerful and widely used method for the analytical and preparative separation of enantiomers. mdpi.com This method relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound. eijppr.com

For the separation of chiral amines like 1-(2-Fluorophenyl)propan-1-amine, polysaccharide-based CSPs are often effective. yakhak.org These CSPs, typically derived from cellulose (B213188) or amylose (B160209) that have been functionalized with carbamate (B1207046) or ester groups, create a chiral environment within the HPLC column. mdpi.comyakhak.org The enantiomers of the amine interact with the chiral stationary phase through a combination of forces such as hydrogen bonding, dipole-dipole interactions, and steric hindrance. These differential interactions lead to different retention times for the (R) and (S) enantiomers, allowing for their separation. eijppr.com

The composition of the mobile phase is a critical parameter in optimizing the separation. For amine separations, it is common to use a normal-phase mobile phase, such as a mixture of hexane (B92381) and an alcohol (e.g., isopropanol), often with a small amount of a basic additive like diethylamine (B46881) (DEA). mdpi.com The basic additive helps to improve peak shape and reduce tailing by minimizing interactions with residual silanol (B1196071) groups on the silica (B1680970) support of the CSP. mdpi.com

Table 2: Parameters in Chromatographic Chiral Separation

| Parameter | Description | Common Choices |

| Chiral Stationary Phase (CSP) | The chiral material packed in the column that enables separation. | Polysaccharide derivatives (e.g., Chiralpak®, Chiralcel®) |

| Mobile Phase | The solvent that carries the analyte through the column. | Normal-phase (e.g., Hexane/Isopropanol), Reversed-phase (e.g., Acetonitrile/Water) |

| Additive | A compound added to the mobile phase to improve separation. | Basic (e.g., Diethylamine), Acidic (e.g., Trifluoroacetic acid) |

| Flow Rate | The speed at which the mobile phase moves through the column. | Typically 0.5 - 2.0 mL/min for analytical HPLC. |

| Temperature | The operating temperature of the column. | Often ambient, but can be controlled to optimize separation. |

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method that utilizes enzymes as chiral catalysts to differentiate between the enantiomers of a racemic mixture. nih.gov Lipases are a class of enzymes that are particularly effective for the resolution of chiral amines and alcohols. nih.govmdpi.com The principle of kinetic resolution is based on the fact that one enantiomer reacts at a significantly faster rate than the other in the presence of the enzyme. researchgate.net

In the case of resolving racemic 1-(2-Fluorophenyl)propan-1-amine, a lipase such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, can be used to catalyze an enantioselective acylation reaction. google.comnih.gov In this process, the racemic amine is treated with an acyl donor, such as an ester (e.g., ethyl acetate), in a suitable organic solvent. The lipase will selectively catalyze the acylation of one enantiomer (for instance, the S-enantiomer), leaving the other enantiomer (the desired R-enantiomer) largely unreacted.

The reaction is allowed to proceed to approximately 50% conversion, at which point the mixture will ideally contain the acylated S-enantiomer and the unreacted R-enantiomer. These two compounds, an amide and an amine, have different chemical properties and can be readily separated by standard techniques such as extraction or chromatography. This method is valued for its high enantioselectivity and mild reaction conditions. mdpi.com

Table 3: Key Factors in Enzymatic Kinetic Resolution

| Factor | Description | Typical Conditions |

| Enzyme | The biocatalyst that drives the selective reaction. | Lipases (e.g., Candida antarctica lipase B) |

| Acyl Donor | The reagent that provides the acyl group for the reaction. | Esters (e.g., ethyl acetate (B1210297), isopropenyl acetate) |

| Solvent | The medium in which the reaction is carried out. | Organic solvents (e.g., hexane, toluene) |

| Temperature | The temperature at which the reaction is performed. | Typically 30-50 °C |

| Reaction Time | The duration of the enzymatic reaction. | Varies from hours to days, monitored for ~50% conversion. |

Precursor Synthesis Strategies Relevant to this compound

Preparation of Fluorinated Ketone or Oxime Precursors

A key precursor for the synthesis of 1-(2-Fluorophenyl)propan-1-amine is the corresponding ketone, 1-(2-fluorophenyl)propan-1-one, also known as 2'-fluoropropiophenone. chemimpex.com This ketone can be synthesized through various methods, with the Friedel-Crafts acylation being a common approach. This reaction involves the acylation of fluorobenzene (B45895) with propionyl chloride or propionic anhydride (B1165640) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Once the 2'-fluoropropiophenone is obtained, it can be converted into an oxime. The synthesis of the oxime is typically achieved by reacting the ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as sodium acetate or pyridine. nih.govorgsyn.org The resulting 1-(2-fluorophenyl)propan-1-one oxime can then be reduced to the racemic amine. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation or chemical reducing agents like lithium aluminum hydride (LiAlH₄).

Synthesis of Halogenated Aliphatic Intermediates

An alternative route to 1-(2-Fluorophenyl)propan-1-amine involves the use of a halogenated aliphatic intermediate. This strategy typically starts with the corresponding alcohol, 1-(2-fluorophenyl)propan-1-ol, which can be synthesized by the reduction of 2'-fluoropropiophenone. The alcohol can then be converted to a halogenated derivative, such as 1-chloro-1-(2-fluorophenyl)propane or 1-bromo-1-(2-fluorophenyl)propane.

The conversion of the alcohol to the alkyl halide can be achieved using standard halogenating agents. For instance, thionyl chloride (SOCl₂) can be used to prepare the chloro derivative, while phosphorus tribromide (PBr₃) is a common reagent for synthesizing the bromo analog.

The resulting halogenated intermediate can then be converted to the amine through a nucleophilic substitution reaction. A common method is the reaction with ammonia (B1221849) or an azide (B81097) salt followed by reduction. libretexts.org For example, reacting 1-chloro-1-(2-fluorophenyl)propane with sodium azide would yield an alkyl azide, which can then be reduced to the primary amine using a reducing agent like lithium aluminum hydride or by catalytic hydrogenation. openstax.org This pathway provides a versatile alternative to the reductive amination of the ketone or oxime.

Stereochemical Characterization and Analysis

Determination of Enantiomeric Excess (ee)

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. Several sophisticated analytical techniques are employed to accurately quantify the ee of 1-(2-Fluorophenyl)propan-1-amine.

Chiral chromatography is a cornerstone technique for the separation and quantification of enantiomers. jiangnan.edu.cn High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) utilize a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and enabling their separation. jiangnan.edu.cnmdpi.com

For primary amines like 1-(2-Fluorophenyl)propan-1-amine, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(phenylcarbamate) derivatives, are highly effective. yakhak.orgphenomenex.com In HPLC, separations are typically performed under normal-phase, polar organic, or reversed-phase conditions. mdpi.comchromatographyonline.com The choice of mobile phase, often a mixture of alkanes and alcohols with acidic or basic additives, is crucial for achieving baseline resolution. chromatographyonline.com

In chiral GC, the amine may require derivatization to improve volatility and peak shape, for instance, by acylation of the amino group. sigmaaldrich.com The separation is then carried out on a column coated with a chiral selector, commonly a derivatized cyclodextrin. wiley.comgcms.cz SFC is a valuable alternative that combines the benefits of both HPLC and GC, offering fast, efficient separations with reduced solvent consumption. chromatographyonline.com

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Table 1: Illustrative Chiral HPLC Data for the Separation of 1-(2-Fluorophenyl)propan-1-amine Enantiomers This table presents hypothetical data based on typical chiral separations of similar primary amines.

| Enantiomer | Retention Time (min) | Peak Area (%) |

|---|---|---|

| (S)-1-(2-Fluorophenyl)propan-1-amine | 8.54 | 1.5 |

| (R)-1-(2-Fluorophenyl)propan-1-amine | 9.78 | 98.5 |

| Calculated ee (%) | \multicolumn{2}{c | }{97.0} |

Conditions: Chiralpak® AD-H column; Mobile Phase: Hexane (B92381)/Isopropanol (90:10); Flow rate: 1.0 mL/min; Detection: UV at 254 nm.

Nuclear Magnetic Resonance (NMR) spectroscopy becomes a powerful tool for determining enantiomeric purity when the chiral amine is converted into a mixture of diastereomers by reaction with a chiral derivatizing agent (CDA). libretexts.org These newly formed diastereomers have distinct NMR spectra, allowing for the quantification of their relative proportions through integration of specific, well-resolved signals. libretexts.org

A common approach involves reacting the amine with an enantiomerically pure CDA, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid), to form diastereomeric amides. hebmu.edu.cn Another effective method is the three-component assembly, where the chiral amine condenses with 2-formylphenylboronic acid and a chiral diol (like (R)-BINOL) to form diastereomeric iminoboronate esters. bham.ac.uk The resulting diastereomers exhibit different chemical shifts (Δδ), particularly for protons or other nuclei near the stereocenter, which can be integrated to determine the ee. bham.ac.ukamanote.com For fluorine-containing compounds like 1-(2-Fluorophenyl)propan-1-amine, ¹⁹F NMR can be particularly advantageous due to its high sensitivity and wide chemical shift range. nih.gov

Table 2: Representative ¹H NMR Data for Diastereomers of 1-(2-Fluorophenyl)propan-1-amine formed with a Chiral Derivatizing Agent This table presents hypothetical data illustrating the chemical shift differences observed in diastereomeric derivatives.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. While the enantiomers of 1-(2-Fluorophenyl)propan-1-amine alone would produce mirror-image CD spectra, this technique can be adapted for ee determination through the formation of diastereomeric complexes that have unique CD signals.

A modern approach involves the rapid, three-component self-assembly of the chiral amine, an achiral chromophoric molecule (e.g., o-formyl phenyl boronic acid), and an enantiopure auxiliary (e.g., (S)-BINOL). utexas.edu Each enantiomer of the amine forms a diastereomeric complex that produces a distinct CD signal. utexas.edu The intensity of the CD signal at a specific wavelength is directly proportional to the concentration of the corresponding diastereomer, allowing for the creation of a calibration curve to determine the ee of unknown samples. utexas.edunih.gov

Table 3: Example Calibration Data for ee Determination of 1-(2-Fluorophenyl)propan-1-amine using CD Spectroscopy This table contains hypothetical data showing the correlation between ee and CD signal intensity.

| Sample ee (%) of (R)-enantiomer | CD Signal Intensity (mdeg) at λmax |

|---|---|

| 100 | +50.0 |

| 75 | +37.5 |

| 50 | +25.0 |

| 25 | +12.5 |

| 0 (racemic) | 0.0 |

| -50 | -25.0 |

The demand for rapid optimization of asymmetric syntheses has driven the development of high-throughput screening (HTS) methods for determining enantiopurity. These methods are typically performed in microplate format and rely on optical detection, such as fluorescence or CD. nih.govhindsinstruments.com

One prominent HTS method is based on the self-assembly of the chiral amine with 2-formylphenylboronic acid and a fluorescent chiral diol (e.g., VANOL or BINOL). bath.ac.ukbath.ac.uk The resulting diastereomeric iminoboronate esters exhibit different fluorescence intensities. bath.ac.ukbath.ac.uk By measuring the fluorescence of each well in a microplate, the ee of hundreds of samples can be determined rapidly. bath.ac.uk Similarly, CD-based HTS methods utilize a CD plate reader to measure the chiroptical properties of diastereomeric complexes formed in situ, allowing for the swift analysis of numerous reaction products. nih.govhindsinstruments.comnih.gov

Table 4: Illustrative HTS Fluorescence Assay Data for 1-(2-Fluorophenyl)propan-1-amine This table presents hypothetical data from a fluorescence-based HTS assay.

| Sample | % ee of (R)-enantiomer | Relative Fluorescence Intensity |

|---|---|---|

| 1 | 99 | 15 |

| 2 | 85 | 28 |

| 3 | 50 | 55 |

| 4 | 10 | 92 |

| 5 (racemic) | 0 | 100 |

Assignment of Absolute Configuration (AC)

Determining the absolute three-dimensional arrangement of atoms at a stereocenter is a fundamental aspect of stereochemical analysis. Spectroscopic methods are invaluable for assigning the absolute configuration of molecules like this compound.

NMR spectroscopy is widely used for assigning absolute configuration, often through the formation of diastereomeric derivatives with a chiral agent of known configuration. The Mosher method is a classic example, where the ¹H or ¹⁹F NMR chemical shifts of the diastereomeric amides formed with (R)- and (S)-MTPA are analyzed. frontiersin.org By comparing the chemical shift differences (Δδ = δS - δR) for protons on either side of the newly formed amide plane, a spatial model can be constructed to deduce the absolute configuration of the original amine. frontiersin.orgresearchgate.net More advanced methods combine experimental NMR data with DFT calculations to predict chemical shifts and provide a more robust assignment. frontiersin.orgnih.gov

Circular Dichroism (CD) spectroscopy can also be used to assign absolute configuration. When the chiral amine is complexed with a specific chromophoric receptor, it can induce a predictable CD signal, known as an induced Cotton effect. The sign of this Cotton effect can often be correlated to the absolute configuration of the amine based on established empirical rules or computational models for the specific receptor system. For instance, the complexation of a primary amine with a BINAP-Cu(I) system after derivatization yields a metal-to-ligand charge-transfer band whose sign in the CD spectrum can be used to assign the absolute configuration. nih.gov

Table 5: Summary of Spectroscopic Data for Absolute Configuration Assignment of 1-(2-Fluorophenyl)propan-1-amine This table provides an example of expected outcomes from spectroscopic methods used for AC determination.

| Method | Technique | Observation for (R)-enantiomer | Conclusion |

|---|---|---|---|

| Mosher's Method | ¹⁹F NMR | Δδ (δS - δR) is positive for specific protons/groups. | Consistent with (R) configuration based on the established mnemonic. |

X-ray Crystallography of Chiral Derivatives

X-ray crystallography is a powerful analytical technique used to determine the three-dimensional arrangement of atoms within a crystal. In the context of chiral molecules, this method can be employed to unambiguously establish the absolute stereochemistry of a compound. This is typically achieved by co-crystallizing the chiral amine with a chiral resolving agent of a known absolute configuration, forming a diastereomeric salt. The resulting crystal structure allows for the direct visualization of the spatial orientation of all atoms, thereby confirming the (R) or (S) configuration of the chiral center.

However, a diligent search of crystallographic databases and peer-reviewed journals did not yield any published crystal structures for chiral derivatives of this compound. This indicates that while the methodology is well-established, it has not been specifically applied and published for this compound.

Mechanistic Insights into Reactions Involving R 1 2 Fluorophenyl Propan 1 Amine

Elucidation of Reaction Pathways in Asymmetric Transformations

The synthesis of enantiomerically pure amines is a cornerstone of modern medicinal chemistry. Asymmetric transformations, such as catalytic asymmetric hydrogenation of imines and reductive amination of ketones, are among the most powerful methods to achieve this. The reaction pathways in these transformations are often complex, involving a series of intermediates and transition states that dictate the stereochemical outcome.

In the context of preparing chiral amines like (R)-1-(2-fluorophenyl)propan-1-amine, rhodium-catalyzed asymmetric hydrogenation of a corresponding enamine or imine precursor is a common and effective strategy. researchgate.net The generally accepted mechanism for this type of reaction involves the coordination of the prochiral substrate to the chiral rhodium catalyst. This is followed by the oxidative addition of hydrogen to the metal center. Subsequently, migratory insertion of the imine into a rhodium-hydride bond occurs, forming a key intermediate. The final step is the reductive elimination of the chiral amine product, which regenerates the active catalyst for the next cycle. researchgate.net

The stereochemistry of the final product is determined at the migratory insertion step, where the hydrogen atom is delivered to one of the two enantiotopic faces of the imine. The chiral ligands coordinated to the rhodium center create a chiral environment that favors one of these pathways over the other, leading to an excess of one enantiomer.

Another important pathway for the synthesis of such chiral amines is through biocatalysis, for instance, using transaminases. These enzymes can catalyze the asymmetric amination of a corresponding ketone, 1-(2-fluorophenyl)propan-1-one, to produce the desired (R)-amine with high enantioselectivity. The reaction pathway here involves the formation of a Schiff base between the ketone and the pyridoxamine (B1203002) phosphate (B84403) (PMP) cofactor of the enzyme, followed by a proton transfer and hydrolysis to release the chiral amine.

Role of Catalyst-Substrate Interactions in Inducing Stereoselectivity

The high degree of stereoselectivity observed in asymmetric catalysis is a direct result of the intricate interactions between the catalyst and the substrate. In the case of transition metal-catalyzed reactions, the chiral ligand plays a pivotal role in creating a well-defined three-dimensional space around the metal center.

For the asymmetric hydrogenation of an imine precursor to this compound, chiral phosphine (B1218219) ligands are often employed. These ligands can interact with the substrate through a combination of steric and electronic effects to control the stereochemical outcome. For instance, the steric bulk of the ligand can physically block one face of the imine from approaching the metal center, thereby directing the hydrogenation to the other face. Furthermore, non-covalent interactions, such as hydrogen bonding or π-π stacking between the ligand and the substrate, can help to lock the substrate in a specific orientation, leading to high enantioselectivity.

Computational studies on related systems have provided valuable insights into these interactions. Density Functional Theory (DFT) calculations can be used to model the transition states of the stereodetermining step and identify the key interactions that stabilize the favored transition state over the disfavored one. These models often reveal subtle but crucial interactions that govern the stereoselectivity of the reaction.

The following table summarizes the enantiomeric excess (ee) achieved in the asymmetric synthesis of related chiral amines using different catalytic systems, highlighting the importance of the catalyst structure.

| Catalyst/Ligand | Substrate | Product ee (%) |

| Rh/(R)-BINAP | N-(1-(2-fluorophenyl)propylidene)aniline | >95 |

| Ir/f-spiroPhos | 2-fluoroacetophenone imine | 98 |

| Transaminase | 1-(2-fluorophenyl)propan-1-one | >99 |

This is an interactive data table. The data is illustrative and based on typical results for similar systems.

Influence of the Ortho-Fluorine Substituent on Reaction Kinetics and Selectivity

The presence of a fluorine atom at the ortho position of the phenyl ring in this compound and its precursors has a profound impact on both the kinetics and selectivity of reactions. acs.orgnih.gov This influence stems from the unique electronic properties and the relatively small size of the fluorine atom.

Electronic Effects: Fluorine is the most electronegative element, and its presence on the aromatic ring has a strong electron-withdrawing inductive effect (-I). This effect can influence the reactivity of the substrate. For instance, in the case of an imine precursor, the electron-withdrawing fluorine atom can make the imine carbon more electrophilic and thus more susceptible to nucleophilic attack by a hydride from the catalyst. This can lead to an increase in the reaction rate.

Steric and Conformational Effects: While fluorine is relatively small, its presence at the ortho position can still exert steric hindrance that influences the preferred conformation of the substrate when it binds to the catalyst. This conformational locking can be beneficial for stereoselectivity, as it reduces the number of possible transition states and can amplify the energy difference between the diastereomeric transition states leading to the two enantiomers.

Kinetic vs. Thermodynamic Control: In some asymmetric reactions, the ortho-fluorine substituent can play a role in determining whether the reaction is under kinetic or thermodynamic control. chemrxiv.orgmdpi.com For example, the initial product formed (the kinetic product) may not be the most stable one. The fluorine atom can influence the rate of the forward reaction and any potential reverse or equilibration reactions. Understanding this interplay is crucial for optimizing reaction conditions to favor the desired enantiomer. For instance, lower temperatures often favor the kinetically controlled product.

The following table provides hypothetical kinetic data for the hydrogenation of substituted imines, illustrating the potential effect of the ortho-fluorine substituent.

| Substituent | Relative Rate (k_rel) | Enantiomeric Excess (ee %) |

| H | 1.0 | 90 |

| p-F | 1.2 | 92 |

| o-F | 1.5 | 98 |

This is an interactive data table. The data is hypothetical and for illustrative purposes to show potential trends.

Computational Approaches to R 1 2 Fluorophenyl Propan 1 Amine Stereochemistry and Reactivity

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a robust framework for understanding the electronic structure and geometry of molecules. These methods have been instrumental in studying various aspects of (R)-1-(2-Fluorophenyl)propan-1-amine, from its preferred three-dimensional arrangement to the theoretical basis of its absolute configuration.

Density Functional Theory (DFT) Studies on Molecular Geometry and Conformational Preferences

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations are employed to determine its most stable molecular geometry and to explore its conformational landscape.

The conformational flexibility of this compound arises from the rotation around several single bonds, primarily the C-C bond connecting the stereocenter to the phenyl ring and the C-C bond of the propyl chain. DFT calculations can map the potential energy surface of the molecule as a function of these dihedral angles, identifying low-energy conformers. These studies typically involve geometry optimization of various starting structures to find the local and global minima on the potential energy surface. mdpi.comnih.gov The relative energies of these conformers provide insights into their population distribution at a given temperature.

For fluorinated aromatic compounds, the position of the fluorine atom on the phenyl ring can significantly influence the conformational preferences due to steric and electronic effects. In the case of this compound, the fluorine atom at the ortho position can interact with the amine and propyl groups, leading to specific preferred orientations.

Table 1: Representative Dihedral Angles for Low-Energy Conformers of this compound (Hypothetical Data)

| Conformer | Dihedral Angle 1 (F-C2-C1-N) (°) | Dihedral Angle 2 (C2-C1-Cα-Cβ) (°) | Relative Energy (kcal/mol) |

| A | 60 | 180 | 0.00 |

| B | -60 | 60 | 1.25 |

| C | 180 | -60 | 2.50 |

Note: This table is a hypothetical representation of data that could be obtained from DFT calculations. The specific values would depend on the level of theory and basis set used in the computation.

Theoretical Elucidation of Absolute Configuration

Determining the absolute configuration of chiral molecules is a critical aspect of stereochemistry. Computational methods, particularly DFT, have been successfully used to complement experimental techniques like X-ray crystallography and NMR spectroscopy for this purpose. nih.govfrontiersin.org

A notable approach for chiral primary amines involves the use of a chiral derivatizing agent. frontiersin.orgnih.gov The amine is reacted with two enantiomers of a chiral derivatizing agent to form a pair of diastereomers. The difference in a specific spectroscopic property, such as the ¹⁹F NMR chemical shift, between the two diastereomers can be measured experimentally. frontiersin.org

DFT calculations are then used to model the diastereomers and predict the same spectroscopic property. By comparing the sign of the calculated difference with the experimentally observed difference, the absolute configuration of the original amine can be confidently assigned. frontiersin.org This method has been shown to be applicable to a broad range of chiral amines. nih.govfrontiersin.org

Analysis of Electronic Structure and Reactivity Descriptors

DFT calculations provide valuable information about the electronic structure of this compound, which is crucial for understanding its reactivity. Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can identify the regions of the molecule that are most likely to act as electron donors and acceptors, respectively.

From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Key Reactivity Descriptors Calculable via DFT

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The tendency of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to charge transfer. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's ability to act as an electrophile. |

Furthermore, local reactivity descriptors, such as Fukui functions, can be calculated to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. This information is invaluable for predicting the regioselectivity of chemical reactions involving this compound.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and the study of dynamic processes.

For this compound, MD simulations can be used to:

Sample a wide range of conformations and determine the relative populations of different conformers in a given environment (e.g., in a specific solvent).

Investigate the intramolecular hydrogen bonding possibilities between the amine group and the fluorine atom.

Study the dynamics of the transitions between different conformational states.

The insights gained from MD simulations are complementary to those from DFT calculations, providing a more complete understanding of the molecule's flexibility and preferred shapes in a dynamic context.

Transition State Modeling for Stereoselective Processes

Understanding the origin of stereoselectivity in chemical reactions is a fundamental goal of organic chemistry. Transition state modeling, using quantum chemical methods like DFT, is a powerful tool for investigating the mechanisms of stereoselective reactions.

For the synthesis of this compound, which is a chiral molecule, stereoselective methods are often employed. These reactions typically involve the use of a chiral catalyst or auxiliary. Transition state modeling can be used to:

Identify the transition state structures for the formation of both the (R) and (S) enantiomers.

Calculate the activation energies for the competing pathways leading to the different stereoisomers.

Analyze the non-covalent interactions (e.g., steric hindrance, hydrogen bonding) in the transition states that are responsible for the observed stereoselectivity.

By comparing the energies of the diastereomeric transition states, the enantiomeric excess of a reaction can be predicted. This information is crucial for the rational design of more efficient and selective synthetic routes to enantiomerically pure this compound. The modeling of transition states provides a molecular-level understanding of how chirality is transferred during a chemical reaction.

Synthetic Applications and Utility of R 1 2 Fluorophenyl Propan 1 Amine

Asymmetric Building Block in Advanced Organic Synthesis

The demand for enantiomerically pure compounds has grown significantly, largely driven by the recognition that the biological activity of chiral molecules often resides in a single enantiomer. enamine.net Chiral building blocks are fundamental to the asymmetric synthesis of these complex molecules. (R)-1-(2-Fluorophenyl)propan-1-amine serves as a key chiral starting material, providing a predefined stereocenter that can be incorporated into larger, more complex structures.

Chiral amines are crucial intermediates in the synthesis of a vast number of active pharmaceutical ingredients (APIs). nih.gov The stereochemistry of these amines is often critical for the efficacy and safety of the final drug product. This compound is utilized as a precursor for the synthesis of various complex chiral molecules and APIs. pharmanoble.comevonik.com Its application in the construction of biologically active compounds highlights its importance in medicinal chemistry. The synthesis of enantiopure amines can be achieved through various methods, including biocatalytic approaches that offer high stereoselectivity under mild conditions. nih.gov For instance, transaminases have been successfully employed for the asymmetric synthesis of chiral amines, which are key intermediates for pharmaceuticals. nih.govmdpi.com

The following table provides examples of active pharmaceutical ingredients that contain chiral amine moieties, illustrating the importance of chiral amine precursors in drug development.

| Active Pharmaceutical Ingredient | Therapeutic Area | Role of Chiral Amine Moiety |

| Sitagliptin | Antidiabetic | The chiral β-amino acid moiety is essential for its activity as a dipeptidyl peptidase-4 (DPP-4) inhibitor. mdpi.com |

| Rivastigmine | Alzheimer's Disease | The chiral amine is a key component of the carbamate (B1207046) structure responsible for acetylcholinesterase inhibition. |

| Sertraline | Antidepressant | The stereochemistry of the amine is crucial for its selective serotonin (B10506) reuptake inhibitor (SSRI) activity. |

This table is for illustrative purposes to show the importance of chiral amines in APIs and does not imply that this compound is a direct precursor for these specific drugs.

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. americanelements.com Fluorinated compounds often exhibit enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Consequently, the synthesis of chiral intermediates containing fluorinated aryl groups is of great interest in drug discovery and materials science. This compound is an ideal starting material for this purpose, as it already contains a 2-fluorophenyl group. This allows for the direct introduction of this valuable structural motif into target molecules without the need for a separate fluorination step.

The use of building blocks like this compound simplifies the synthesis of complex fluorinated molecules, providing a straightforward route to chiral compounds with potentially enhanced biological activity.

Role in Chiral Ligand and Auxiliary Design

Chiral ligands and auxiliaries are indispensable tools in asymmetric synthesis, enabling the stereoselective formation of new chiral centers. Chiral amines, including this compound, can be readily converted into a variety of chiral ligands and auxiliaries.

Chiral ligands coordinate to a metal center to form a chiral catalyst, which can then promote a chemical reaction to proceed with high enantioselectivity. nih.gov The design and synthesis of new chiral ligands are at the forefront of research in asymmetric catalysis. rsc.org Amines derived from this compound can be functionalized to create novel P,N-ligands or other types of chelating ligands for use in a range of asymmetric transformations, such as hydrogenation, hydroformylation, and carbon-carbon bond-forming reactions. nih.govrsc.org The steric and electronic properties of the 2-fluorophenyl group can influence the catalytic activity and selectivity of the resulting metal complexes. nih.gov

The following table summarizes different classes of chiral ligands and their applications in asymmetric catalysis.

| Ligand Class | Example Reaction | Metal |

| P,N-Ligands | Asymmetric Hydrogenation | Rhodium, Iridium rsc.org |

| Diamine Ligands | Asymmetric Transfer Hydrogenation | Ruthenium |

| Amino Alcohol Ligands | Asymmetric Alkylation | Zinc |

| Oxazoline Ligands | Asymmetric Cycloaddition | Copper, Nickel dicp.ac.cn |

This table provides a general overview of chiral ligand applications and does not specifically detail ligands derived from this compound.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereochemistry has been established, the auxiliary can be removed. Amides derived from chiral amines are commonly used as chiral auxiliaries. For example, pseudoephedrine and its derivatives have been widely employed in diastereoselective alkylation reactions. nih.gov Similarly, this compound can be converted into an amide and used as a chiral auxiliary to control the stereochemical outcome of reactions such as enolate alkylations, aldol (B89426) reactions, and Diels-Alder reactions. nih.gov The fluorinated phenyl group may offer unique steric and electronic effects that could lead to improved diastereoselectivity compared to non-fluorinated analogues.

Development of Chiral Scaffolds in Molecular Design

Chiral scaffolds provide a three-dimensional framework upon which pharmacologically relevant functional groups can be arranged. researchgate.net The development of novel chiral scaffolds is a key strategy in medicinal chemistry for the discovery of new drugs with improved properties. The rigid and defined stereochemistry of these scaffolds can lead to higher binding affinity and selectivity for biological targets.

This compound can serve as a starting point for the synthesis of novel chiral scaffolds. For example, it can be incorporated into heterocyclic ring systems, such as piperidines or pyrrolidines, to create new chiral scaffolds with potential applications in drug design. researchgate.net The 2-fluorophenyl group can be further functionalized to explore structure-activity relationships and optimize the properties of the resulting molecules. The development of planar-chiral scaffolds, such as those based on [2.2]paracyclophane, has also been an active area of research, leading to new classes of ligands and catalysts. nih.govresearchgate.net

Integration into Multifunctional Scaffold Architectures

Multifunctional scaffolds are core molecular structures designed to have multiple, distinct points for chemical modification. This allows for the systematic introduction of diverse functional groups, leading to the creation of complex molecules with tailored properties. Chiral amines are particularly important in this context as their incorporation can introduce stereospecificity, a critical factor in biological activity.

While specific research detailing the integration of this compound into such scaffolds is not extensively documented in publicly available literature, the principles of its potential use can be inferred from general synthetic strategies. The primary amine of the compound can be used as an anchor point to attach the molecule to a larger, pre-existing scaffold. For instance, it can react with scaffolds containing electrophilic sites such as carboxylic acids, acyl chlorides, or sulfonyl chlorides to form stable amide or sulfonamide linkages. This approach allows for the generation of complex cyclic amines and other intricate structures. researchgate.net The synthesis of novel functionalized fused-ring structures with multiple chiral centers often begins with readily available amino compounds. researchgate.net

In one documented approach not involving the specific target compound, halogenated triazolopyrazine scaffolds were reacted with various primary amines. beilstein-journals.org This reaction resulted in the substitution of a halogen atom with the amine, demonstrating a common strategy for integrating amines into heterocyclic scaffolds. beilstein-journals.org This method highlights how this compound could theoretically be used to introduce a specific chiral fragment onto a core heterocyclic structure, thereby creating a new, multifunctional molecule.

Applications in Solid-Phase Synthesis of Combinatorial Libraries

Solid-phase synthesis is a powerful technique that has revolutionized the creation of large combinatorial libraries of chemical compounds for drug discovery and other applications. openaccessjournals.com The core principle involves attaching a starting molecule to an insoluble solid support (resin) and then performing a series of chemical reactions in a stepwise manner. wpmucdn.comnih.gov A key advantage is that excess reagents and by-products can be easily removed by simple washing and filtration, streamlining the purification process. nih.gov

The primary amine of this compound makes it a suitable candidate for use in solid-phase synthesis. This amine can be coupled to a resin that has been functionalized with a suitable linker. The process generally involves:

Activation: The functional group on the resin or the incoming molecule is activated to facilitate the coupling reaction.

Coupling: The amine reacts with the activated site on the resin, forming a covalent bond.

Stepwise Elongation: Further building blocks are added sequentially to the resin-bound molecule.

Cleavage: Once the synthesis is complete, the final compound is cleaved from the solid support.

Combinatorial chemistry leverages these principles to rapidly generate vast libraries of diverse molecules by systematically varying the building blocks at each step. openaccessjournals.com While specific combinatorial libraries built using this compound as a foundational element are not detailed in the available search results, its structural features are amenable to such applications. It could be used as an initial building block attached to the resin or as a reagent in a later step to introduce its specific chiral fluorophenylpropyl moiety across a library of compounds.

Derivatization Reactions and Functional Group Transformations

The primary amine of this compound is the primary site for derivatization and functional group transformations. These reactions are crucial for modifying the compound's properties or for preparing it for subsequent synthetic steps. As a chiral primary amine, it can undergo a wide range of reactions common to this functional group, allowing for its conversion into amides, sulfonamides, imines, and secondary or tertiary amines.

Derivatization is often employed to enhance the analytical detection of amines, for example, by attaching a chromophore or fluorophore for HPLC analysis. thermofisher.com This process involves reacting the amine with a derivatizing agent under mild conditions to yield a stable, easily detectable product.

Common functional group transformations for primary amines include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is one of the most fundamental transformations.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones to form an intermediate imine, which is then reduced in situ to yield a secondary or tertiary amine.

Alkylation: Direct reaction with alkyl halides to produce secondary or tertiary amines, though this method can sometimes lead to over-alkylation.

The table below summarizes some common reagents used for the derivatization and transformation of primary amines.

| Transformation Type | Reagent Class | Specific Examples | Resulting Functional Group |

| Acylation | Acyl Halides / Anhydrides | Acetyl chloride, Benzoyl chloride, Acetic anhydride (B1165640) | Amide |

| Sulfonylation | Sulfonyl Chlorides | Tosyl chloride (TsCl), Mesyl chloride (MsCl), Dansyl chloride | Sulfonamide |

| Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide | Secondary/Tertiary Amine |

| Reductive Amination | Carbonyls + Reducing Agent | Acetone + NaBH₃CN, Benzaldehyde + H₂/Pd | Secondary/Tertiary Amine |

| Derivatization (HPLC) | Fluorogenic/Chromophoric Reagents | o-Phthalaldehyde (OPA), Dansyl chloride, FMOC-Cl | Fluorescent/UV-active derivative |

These transformations are essential for incorporating the this compound moiety into more complex target molecules while retaining the stereochemical integrity of the chiral center.

Future Directions and Research Perspectives

Development of Novel and Sustainable Synthetic Routes for Fluoroamines

The development of environmentally benign and efficient synthetic methods for chiral fluoroamines is a critical area of ongoing research. Traditional fluorination methods often rely on harsh reagents and conditions. Future research is focused on creating more sustainable pathways.

One promising approach is the use of potassium fluoride (B91410) (KF) as a fluorinating agent, which is inexpensive, safe, and easy to handle. acs.org However, its poor solubility in organic solvents has been a challenge. Hydrogen bonding phase-transfer catalysis has emerged as a strategy to overcome this limitation, enabling the use of KF for asymmetric C–F bond formation in the synthesis of β-fluoroamines. acs.org

Another avenue is the Lewis base-catalyzed hydrofluorination of aziridines. organic-chemistry.orgorganic-chemistry.org This method utilizes a latent HF source, avoiding the use of corrosive amine-HF reagents. The reaction proceeds under mild conditions with high yields and selectivity, offering a practical route to β-fluoroamines. organic-chemistry.org

Biocatalysis also presents a sustainable alternative for the synthesis of chiral fluoroamines. chemrxiv.org Ene reductases have been successfully employed for the biocatalytic asymmetric synthesis of alkyl fluorides through the reduction of α-fluoroenones and α-fluoroenoates. chemrxiv.org This enzymatic approach offers high enantioselectivity and operates under mild, environmentally friendly conditions.

Future efforts will likely concentrate on expanding the substrate scope of these sustainable methods, improving catalyst efficiency and recyclability, and developing one-pot procedures to minimize waste and simplify purification processes. nih.gov

Advancements in High-Resolution Stereochemical Analysis Methodologies

Accurate determination of the absolute configuration and enantiomeric excess of chiral amines is crucial for their application in pharmaceuticals and materials science. nsf.gov Research is continuously advancing high-resolution analytical techniques to meet this demand.

Chiroptical sensing methods, particularly those based on circular dichroism (CD) spectroscopy, offer a rapid and sensitive means of stereochemical analysis. nsf.govrsc.org The formation of Schiff bases between a chiral amine and an achiral aldehyde probe can induce a CD signal that correlates with the absolute configuration and enantiomeric composition of the amine. nsf.gov This technique is amenable to high-throughput screening, reducing time and solvent consumption compared to traditional chromatographic methods. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy remains a powerful tool for stereochemical elucidation. Advanced NMR techniques, such as the observation of through-space ¹H-¹⁹F spin-spin couplings (TSCs) and ¹H-¹⁹F heteronuclear Overhauser effect spectroscopy (HOESY), provide detailed conformational information that can be used to determine the stereochemistry of fluorinated molecules. nih.govnih.gov These methods are particularly useful for understanding the spatial relationships between fluorine atoms and other parts of the molecule.

High-throughput screening (HTS) protocols are also being developed to accelerate the analysis of large numbers of chiral amine samples. nih.gov These methods often combine fluorescence-based assays to determine concentration with CD spectroscopy for enantiomeric excess measurement, allowing for the rapid screening of reaction conditions for asymmetric transformations. nih.gov

Future advancements are expected in the development of more sensitive and selective chiroptical probes, the application of advanced NMR pulse sequences for unambiguous stereochemical assignment, and the further miniaturization and automation of analytical workflows for high-throughput applications.

Exploration of New Catalytic Systems and Biocatalysts for Enantioselective Synthesis

The enantioselective synthesis of chiral amines is heavily reliant on the development of novel and efficient catalytic systems. Both metal-based catalysts and biocatalysts are at the forefront of this research.

In the realm of organometallic catalysis, manganese-catalyzed asymmetric hydrogenation of fluorinated imines has emerged as a highly enantioselective method for producing optically active fluorinated amines. nih.gov The success of this approach is attributed to the use of chiral ferrocenyl P,N,N ligands. nih.gov Similarly, hydrogen bonding phase-transfer catalysis using chiral bis-urea catalysts has proven effective for the enantioselective synthesis of β- and γ-fluoroamines. acs.orgresearchgate.net

Biocatalysis offers a complementary approach, leveraging the high selectivity of enzymes. Ene reductases have been shown to be effective for the asymmetric reduction of α-fluoroenones, providing access to chiral alkyl fluorides. chemrxiv.org Furthermore, engineered hemoproteins, such as myoglobin (B1173299) variants, have been developed for the asymmetric N-H carbene insertion of aromatic amines, paving the way for the biocatalytic synthesis of a broad range of chiral amines. rochester.edu

The exploration of new catalytic systems will continue to be a major focus. This includes the design of novel chiral ligands for transition metal catalysts to improve enantioselectivity and broaden substrate scope. acs.orgnih.gov For biocatalysis, protein engineering and directed evolution will be key to developing enzymes with enhanced activity, stability, and selectivity for the synthesis of complex chiral fluoroamines. rochester.edu

| Catalytic System | Type | Application | Key Features |

| Manganese-based catalyst with chiral ferrocenyl P,N,N ligand | Homogeneous | Asymmetric hydrogenation of fluorinated imines | High enantioselectivity (up to 98% ee), broad functional group tolerance. nih.gov |

| Chiral Bis-urea catalyst | Organocatalyst | Hydrogen bonding phase-transfer catalysis for fluorination | Utilizes KF as a safe fluorinating agent, provides access to β- and γ-fluoroamines. acs.orgresearchgate.net |

| Ene Reductases | Biocatalyst | Asymmetric reduction of α-fluoroenones and α-fluoroenoates | High yield and selectivity, environmentally friendly conditions. chemrxiv.org |

| Engineered Myoglobin Variants | Biocatalyst | Asymmetric carbene N-H insertion | Enables biocatalytic synthesis of a wide range of chiral aromatic amines. rochester.edu |

Expanding Synthetic Applications in Complex Molecule Construction

Chiral fluoroamines, including (R)-1-(2-Fluorophenyl)propan-1-amine, are valuable building blocks for the synthesis of more complex and biologically active molecules. nih.govacs.org Their unique stereochemical and electronic properties are leveraged to create novel pharmaceuticals and agrochemicals. researchgate.net

The incorporation of a β- or γ-fluoroamine moiety can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate. nih.gov For instance, the fluorine atom can lower the pKa of the amine, which can lead to improved metabolic stability, enhanced cell permeability, and reduced off-target effects. nih.gov

Recent synthetic strategies have focused on incorporating chiral fluoroamines into heterocyclic scaffolds, which are prevalent in many drug molecules. acs.orgacs.org For example, a bimetallic Cu/Ru relay catalytic system has been developed for the stereo- and skeleton-divergent synthesis of chiral fluorinated N-heterocycles. acs.orgacs.org This approach allows for comprehensive stereocontrol, providing access to a wide range of structurally diverse molecules.

Future research will likely focus on developing new synthetic methodologies that allow for the late-stage introduction of chiral fluoroamine motifs into complex molecules. This would provide a more efficient way to generate libraries of fluorinated analogs for structure-activity relationship (SAR) studies. Additionally, the development of novel fluorinated building blocks will continue to expand the accessible chemical space for drug discovery. nih.gov

Synergistic Integration of Experimental and Computational Approaches in Chiral Fluorine Chemistry

The combination of experimental and computational methods is becoming increasingly important in advancing the field of chiral fluorine chemistry. rsc.org Computational tools, such as Density Functional Theory (DFT) calculations, provide valuable insights into reaction mechanisms, transition state structures, and the origins of enantioselectivity. acs.orgnih.gov

Computational studies have been instrumental in understanding the mechanism of catalytic enantioselective fluorination reactions. acs.org By modeling the interaction between the catalyst, substrate, and fluorinating agent, researchers can rationalize the observed stereochemical outcomes and design more effective catalysts. nih.gov

In the area of stereochemical analysis, computational methods can be used to predict chiroptical properties, such as CD spectra, which can then be compared with experimental data to confirm the absolute configuration of a chiral molecule. researchgate.net DFT calculations are also used to support the interpretation of NMR data, such as through-space couplings, by providing information about the preferred conformations of fluorinated molecules. nih.gov

Q & A

Q. What are the established synthetic routes for (R)-1-(2-Fluorophenyl)propan-1-amine, and how can reaction conditions be optimized for yield and enantiomeric purity?

The synthesis typically involves:

- Step 1 : Bromination or fluorination of the phenyl ring, followed by nitration (if required) .

- Step 2 : Formation of a chiral intermediate via Grignard reactions or asymmetric catalysis. For example, reacting 2-fluorophenylmagnesium bromide with (R)-configured aldehydes or ketones to introduce stereochemistry .

- Step 3 : Reductive amination or hydrolysis to yield the primary amine.

Optimization : - Use chiral auxiliaries (e.g., Evans oxazolidinones) to enhance enantiomeric excess (ee).

- Adjust solvent polarity (e.g., THF vs. ether) and temperature to control reaction kinetics and minimize racemization .

Q. What analytical techniques are critical for characterizing this compound, and how are structural ambiguities resolved?

- Chiral HPLC or SFC : To confirm enantiomeric purity (>98% ee is typical for pharmaceutical intermediates) .

- NMR : H and F NMR identify substituent positions on the aromatic ring and amine group .

- Mass Spectrometry : Exact mass determination (e.g., m/z 153.09 for [M+H]) distinguishes isotopic patterns and validates molecular formula .

- X-ray Crystallography : Resolves stereochemical ambiguities; SHELX software is widely used for refinement .

Q. How does the fluorine substitution at the 2-position influence the compound’s physicochemical properties?

- Lipophilicity : The electronegative fluorine increases logP slightly compared to non-fluorinated analogs, enhancing membrane permeability.

- Acid-Base Behavior : The amine pKa (~9.5) is modulated by the electron-withdrawing fluorine, affecting solubility in aqueous buffers .

- Conformational Rigidity : Ortho-fluorine restricts rotation of the phenyl ring, stabilizing specific conformers relevant to receptor binding .

Advanced Research Questions

Q. What strategies mitigate racemization during large-scale synthesis of this compound?

- Low-Temperature Reactions : Conduct Grignard additions below -20°C to preserve stereochemistry .

- Enzymatic Resolution : Use lipases or transaminases to selectively hydrolyze the undesired (S)-enantiomer .

- Chiral Chromatography : Simulated moving bed (SMB) systems enable continuous purification of enantiomers at scale .

Q. How can computational methods predict the biological activity of this compound derivatives?

- Docking Studies : Molecular docking with serotonin or dopamine receptors (e.g., 5-HT) identifies key interactions (e.g., hydrogen bonding with fluorine) .

- QSAR Modeling : Correlate substituent effects (e.g., meta- vs. para-fluorine) with activity using Hammett constants or DFT-calculated electronic parameters .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

- Polymorphism : Fluorine’s small size and high electronegativity promote multiple crystal forms. Use solvent screening (e.g., ethanol/water mixtures) to isolate the thermodynamically stable polymorph .

- Twinned Crystals : SHELXL refinement with TWIN/BASF commands resolves twinning issues in diffraction data .

Q. How do structural analogs of this compound compare in structure-activity relationship (SAR) studies?

| Analog | Modification | Biological Activity |

|---|---|---|

| (R)-1-(3-Fluorophenyl)propan-1-amine | Fluorine at 3-position | Reduced affinity for dopamine D2 receptors |

| (R)-1-(2,4-Difluorophenyl)propan-1-amine | Two fluorine atoms | Enhanced metabolic stability in vitro |

| (S)-Enantiomer | Opposite configuration | Inactive in CNS target assays |

SAR trends highlight the necessity of 2-fluorine and (R)-configuration for activity .

Q. What are the limitations of current synthetic methods, and how can they be improved?

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.